N-ethyl-7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound N-ethyl-7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide features a complex tricyclic core fused with heterocyclic systems. Its structure includes a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene backbone, substituted with a furan-2-ylmethyl group at position 7, an ethyl carboxamide at position 5, and a methyl group at position 13.
Structural determination of such complex molecules relies on crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . Programs like SIR97 enable direct-method solutions for crystal structures, critical for confirming the stereochemistry and substituent positions .
Properties
IUPAC Name |
N-ethyl-7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-3-22-19(26)14-9-15-18(25(17(14)21)11-13-5-4-8-28-13)23-16-7-6-12(2)10-24(16)20(15)27/h4-10,21H,3,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCQKRFZUUXGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510760-71-1 | |
| Record name | N-ETHYL-1-(2-FURYLMETHYL)-2-IMINO-8-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the imino group can yield primary or secondary amines .
Scientific Research Applications
N-ethyl-7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Core Structure Diversity: The target compound’s tricyclic system contrasts with the bicyclic β-lactam scaffolds in (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene) . Furilazole () shares a furan substituent but lacks the tricyclic nitrogen-rich core, highlighting the target compound’s structural uniqueness .
Substituent Effects: The furan-2-ylmethyl group in the target compound differs from thiadiazole or tetrazole rings in β-lactam analogues. Furan’s electron-rich aromatic system may influence redox properties or metabolic stability compared to sulfur-containing heterocycles . The ethyl carboxamide at position 5 contrasts with pivalamido or tetrazolyl acetamido groups in , which are known to modulate solubility and bioavailability in β-lactams .
Synthetic and Analytical Methodologies: Structural confirmation of analogues in –6 relied on SHELX for refinement and SIR97 for phase determination, paralleling methods applicable to the target compound . Marine-derived compounds () often employ LC/MS for metabolite screening, a strategy adaptable to isolating minor tricyclic derivatives .
Research Findings and Methodologies
Crystallographic Insights
- SHELXL and ORTEP-3 were critical in resolving the stereochemistry of β-lactam analogues (), a approach extendable to the target compound’s tricyclic system .
- SIR97 ’s automated direct methods improved phase solutions for small molecules with complex substituents, as seen in bicyclic azabicyclo structures .
Bioactivity Hypotheses
- The furan substituent in Furilazole () acts as a herbicide safener via detoxification enzyme induction . This suggests the target compound’s furan group could mediate similar biochemical interactions.
Biological Activity
N-ethyl-7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activities stemming from its unique structural features. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tricyclic structure that includes a furan ring and an imino group, contributing to its reactivity and biological activity. The molecular formula is , and it has a molecular weight of approximately 478.51 g/mol.
Anticancer Properties
Research indicates that compounds with similar structures often exhibit significant anticancer activities. In particular:
- Mechanism of Action : The compound may inhibit cancer cell migration by disrupting microtubule assembly during the cell cycle. This disruption can lead to apoptosis in cancer cells, preventing their proliferation and invasion .
- Case Study : A study utilizing Xenopus embryos demonstrated that certain synthesized compounds inhibited the migration of cancer cells effectively without causing embryonic lethality. This suggests that N-ethyl-7-(furan-2-ylmethyl)-6-imino... could have similar effects .
Antimicrobial Activity
The presence of the furan moiety in this compound suggests potential antimicrobial properties:
- Research Findings : Compounds with furan rings have been shown to possess antimicrobial activities against various pathogens. The specific interactions between the compound and microbial targets are still under investigation but may involve interference with bacterial cell wall synthesis or protein function .
Synthesis Methods
The synthesis of N-ethyl-7-(furan-2-ylmethyl)-6-imino... typically involves multi-step organic reactions:
- Formation of Imino Intermediate : The initial step involves the condensation of appropriate amines with carbonyl compounds to form imine intermediates.
- Cyclization : Subsequent cyclization reactions lead to the formation of the tricyclic structure.
- Purification : High-performance liquid chromatography (HPLC) is often employed for purification to achieve high purity levels necessary for biological testing .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action:
- Binding Affinity : Preliminary assessments suggest that the furan moiety enhances binding affinity to specific molecular targets involved in cancer progression.
- In Vitro Studies : Further in vitro studies are needed to confirm these interactions and assess the compound's efficacy against various cancer cell lines .
Comparative Analysis
To highlight the unique features and biological activities of N-ethyl-7-(furan-2-ylmethyl)-6-imino..., a comparison with structurally similar compounds can be useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-imino-N-(2-methoxyethyl)-11-methyl | Similar tricyclic structure; methoxy substitution | Antimicrobial |
| 11-methyl-6-(4-methylbenzoyl)imino | Contains a benzoyl group; different substituents | Anticancer |
| Ethyl 7-(furan-2-ylmethyl)-11-methyl | Shares furan moiety; ethyl substitution | Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
